molecular formula C12H11NO2S B1417215 4-Methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxylic acid CAS No. 54001-15-9

4-Methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxylic acid

Cat. No.: B1417215
CAS No.: 54001-15-9
M. Wt: 233.29 g/mol
InChI Key: OFTVPKQWPZKNMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxylic acid is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by a thiazole ring substituted with a carboxylic acid group at the 5-position, a methyl group at the 4-position, and a 2-methylphenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For this compound, the starting materials might include 2-methylbenzaldehyde, methylamine, and a suitable thioamide.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the Hantzsch synthesis for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Reaction conditions such as temperature, solvent choice, and catalyst presence are optimized to maximize efficiency and minimize by-products.

Types of Reactions:

    Oxidation: The carboxylic acid group can undergo oxidation to form various derivatives, such as esters or amides.

    Reduction: The carboxylic acid can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methyl groups on the thiazole ring and the phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products:

    Oxidation: Formation of esters or amides.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry: In synthetic organic chemistry, 4-Methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxylic acid serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.

Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Thiazole derivatives are known for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Industry: In materials science, thiazole derivatives are explored for their electronic properties. They can be used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The biological activity of 4-Methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxylic acid is primarily due to its ability to interact with various molecular targets. The thiazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The carboxylic acid group can form ionic bonds with amino acid residues in proteins, affecting enzyme activity and receptor binding.

Comparison with Similar Compounds

  • 2-(2-Methylphenyl)-1,3-thiazole-4-carboxylic acid
  • 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid
  • 2-(4-Methylphenyl)-1,3-thiazole-5-carboxylic acid

Comparison: While these compounds share the thiazole core structure, the position and nature of the substituents significantly influence their chemical and biological properties. For instance, the presence of a methyl group at different positions can alter the compound’s reactivity and interaction with biological targets. The unique combination of substituents in 4-Methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxylic acid provides a distinct profile in terms of solubility, stability, and biological activity, making it a valuable compound for specific applications.

Properties

IUPAC Name

4-methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-7-5-3-4-6-9(7)11-13-8(2)10(16-11)12(14)15/h3-6H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFTVPKQWPZKNMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(S2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801214402
Record name 4-Methyl-2-(2-methylphenyl)-5-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801214402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54001-15-9
Record name 4-Methyl-2-(2-methylphenyl)-5-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54001-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-2-(2-methylphenyl)-5-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801214402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxylic acid
Reactant of Route 2
4-Methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxylic acid
Reactant of Route 3
Reactant of Route 3
4-Methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4-Methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4-Methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxylic acid
Reactant of Route 6
Reactant of Route 6
4-Methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.